molecular formula C22H18N4O B11341629 1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide CAS No. 88838-62-4

1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B11341629
CAS No.: 88838-62-4
M. Wt: 354.4 g/mol
InChI Key: IVEBMPUFBYBVHG-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide typically involves the formation of the triazole ring followed by the introduction of the carboxamide group. One common method involves the reaction of 3-methylbenzohydrazide with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole ring structure combined with the carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88838-62-4

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

1-(3-methylphenyl)-N,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H18N4O/c1-16-9-8-14-19(15-16)26-21(17-10-4-2-5-11-17)24-20(25-26)22(27)23-18-12-6-3-7-13-18/h2-15H,1H3,(H,23,27)

InChI Key

IVEBMPUFBYBVHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC(=N2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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